

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2H-Indene Derivatives

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Compound of Interest

Compound Name: 2H-indene

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These application notes provide a detailed overview and experimental protocols for the synthesis of aryl-substituted indenenes utilizing a palladium-catalyzed Suzuki cross-coupling reaction. The indene moiety is a crucial scaffold in various biologically active molecules and materials science, making its functionalization a key area of interest in synthetic chemistry.

Palladium-Catalyzed Suzuki Coupling for the Synthesis of 4-Aryl-2-methyl-1H-indenes

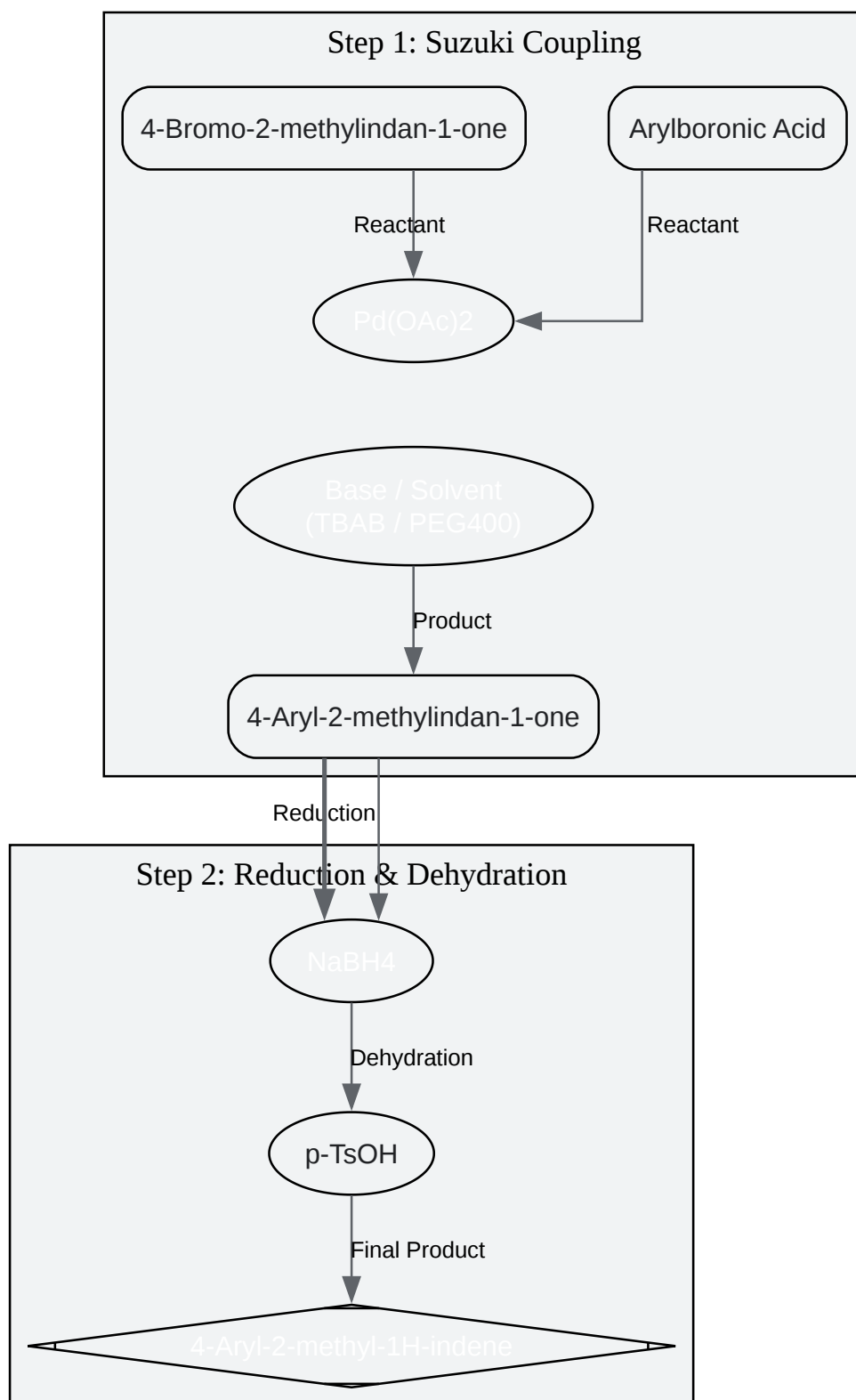
A highly efficient, ligand-free palladium-catalyzed Suzuki coupling has been developed for the synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which serve as direct precursors to the corresponding 4-aryl-2-methyl-1H-indenes. This method offers several advantages, including the use of a low-cost, ligand-free palladium catalyst, high yields, and the ability to be performed on a multi-gram scale.^{[1][2]}

The overall synthetic strategy involves a two-step process:

- **Suzuki Cross-Coupling:** A palladium-catalyzed reaction between 4-bromo-2-methylindan-1-one and a variety of arylboronic acids.

- Reduction and Dehydration: A subsequent one-pot reduction of the ketone and dehydration of the resulting alcohol to furnish the desired 4-aryl-2-methyl-1H-indene.

Reaction Workflow



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Caption: Workflow for the synthesis of 4-aryl-2-methyl-1H-indenes.

Quantitative Data Summary

The ligand-free Suzuki coupling of 4-bromo-2-methylindan-1-one with various arylboronic acids proceeds in excellent yields. The following table summarizes the results for a range of substituted arylboronic acids.

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	4-Phenyl-2-methylindan-1-one	98
2	2-Methylphenylboronic acid	2-Methyl-4-(o-tolyl)indan-1-one	98
3	3-Methylphenylboronic acid	2-Methyl-4-(m-tolyl)indan-1-one	97
4	4-Methylphenylboronic acid	2-Methyl-4-(p-tolyl)indan-1-one	98
5	4-Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-2-methylindan-1-one	96
6	4-Fluorophenylboronic acid	4-(4-Fluorophenyl)-2-methylindan-1-one	95
7	4-Chlorophenylboronic acid	4-(4-Chlorophenyl)-2-methylindan-1-one	96
8	4-(Trifluoromethyl)phenylboronic acid	2-Methyl-4-(4-(trifluoromethyl)phenyl)indan-1-one	92
9	3,5-Bis(trifluoromethyl)phenylboronic acid	4-(3,5-Bis(trifluoromethyl)phenyl)-2-methylindan-1-one	95
10	Naphthalen-1-ylboronic acid	2-Methyl-4-(naphthalen-1-yl)indan-1-one	93

Reaction Conditions: 4-bromo-2-methylindan-1-one (1.0 eq.), arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.005 mol%), TBAB, PEG400, 110 °C, 1 h. Yields are for the isolated indanone product.^{[1][2]}

Experimental Protocols

General Procedure for the Suzuki Coupling Reaction

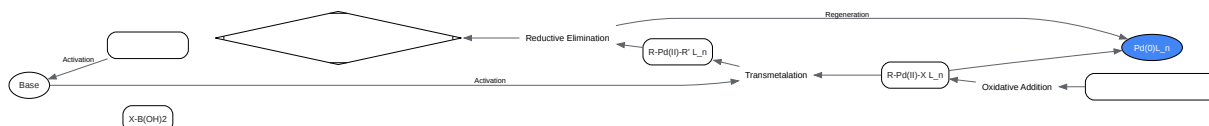
A mixture of 4-bromo-2-methylindan-1-one (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.005 mol%), and tetrabutylammonium bromide (TBAB) in polyethylene glycol 400 (PEG400) is heated to 110 °C with stirring for 1 hour.^{[1][2]} The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-methylindan-1-one.

General Procedure for the Synthesis of 4-Aryl-2-methyl-1H-indenes

To a solution of the 4-aryl-2-methylindan-1-one (1.0 mmol) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water at 0 °C is added sodium borohydride (NaBH₄) in portions. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched by the addition of water, and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude alcohol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by column chromatography to yield the pure 4-aryl-2-methyl-1H-indene.

Catalytic Cycle for Suzuki Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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References

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